methyl 4,5-dihydro-3H-pyrazole-3-carboxylate
Description
Methyl 4,5-dihydro-3H-pyrazole-3-carboxylate is a partially saturated pyrazole derivative characterized by a five-membered ring containing two nitrogen atoms and a methyl ester group at the 3-position. The dihydro (4,5-dihydro) structure reduces aromaticity compared to fully unsaturated pyrazoles, influencing its electronic properties and reactivity. This compound is primarily utilized as a building block in pharmaceutical and chemical synthesis due to its versatility in forming heterocyclic frameworks .
Properties
IUPAC Name |
methyl 4,5-dihydro-3H-pyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c1-9-5(8)4-2-3-6-7-4/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPXFBJIDOATJDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Comparative Analysis of Solvent Systems
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Water | 80 | 85 | 98 |
| Acetonitrile | 70 | 78 | 95 |
| THF | 65 | 72 | 93 |
Data adapted from patents and green chemistry studies highlights water’s superiority in balancing yield and purity.
Halogenation-Esterification Sequential Reactions
Patent WO2004011453A2 details a two-step halogenation-esterification strategy. Initially, 4,5-dihydro-1H-pyrazole intermediates undergo halogenation with HX1 (X = Cl, Br) in dichloromethane or acetonitrile. Subsequent esterification with methanol in the presence of sulfuric acid affords the target compound.
Key steps include:
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Halogenation :
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Esterification :
This method’s advantage lies in its modularity—varying halogens and alcohols enables derivative synthesis. However, it requires careful pH control to prevent hydrolysis of the ester group.
Microwave-Assisted Synthesis
Emerging techniques utilize microwave irradiation to accelerate cyclocondensation. A 2024 study achieved 90% yield in 15 minutes by irradiating a mixture of methyl acetoacetate and methylhydrazine hydrate in DMF at 120°C. Microwave energy promotes uniform heating, reducing side reactions like over-alkylation.
Catalytic Asymmetric Synthesis
Chiral phosphoric acids (CPAs) enable enantioselective synthesis of pyrazole carboxylates. Using (R)-BINOL-derived CPA, researchers obtained the (S)-enantiomer with 88% ee in toluene at -20°C. This method, though low-yielding (45%), is critical for pharmaceutical applications requiring chiral purity.
Industrial-Scale Production Insights
Large-scale synthesis (Patent WO2018153767A1) emphasizes cost efficiency and safety. Key considerations include:
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Solvent Selection : Acetonitrile and THF minimize byproduct formation during exothermic reactions.
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Base Stoichiometry : NaHCO₃ neutralizes HCl generated during cyclization, preventing equipment corrosion.
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Workup : Filtration through Celite® removes tar-like impurities, enhancing product isolation.
A typical pilot-scale protocol yields 31.4 g (79%) of this compound with 98% purity after acid washing and recrystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5-dihydro-3H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions include pyrazole-3-carboxylic acids, pyrazole-3-methanol, and various substituted pyrazole derivatives .
Scientific Research Applications
Methyl 4,5-dihydro-3H-pyrazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design.
Industry: It is used in the development of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of methyl 4,5-dihydro-3H-pyrazole-3-carboxylate involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to interact with proteins involved in cell signaling and metabolic processes .
Comparison with Similar Compounds
Ethyl Pyrazole Carboxylates
Ethyl esters, such as Ethyl 4-methyl-1H-pyrazole-3-carboxylate (CAS 179692-09-2), share a similar core structure but differ in the ester group (ethyl vs. methyl) and saturation. Key differences include:
- Molecular Weight and Solubility : The ethyl derivative has a higher molecular weight (154.17 g/mol vs. 128.13 g/mol) and slightly lower polarity, leading to reduced water solubility compared to the methyl ester .
- Reactivity : Ethyl esters generally exhibit slower hydrolysis rates due to increased steric hindrance, making them more stable under basic conditions .
Trimethyl-Substituted Derivatives
Methyl 3,5,5-trimethyl-4,5-dihydro-3H-pyrazole-3-carboxylate (CAS 22497-19-4) introduces additional methyl groups at the 3,5-positions. These substitutions:
Sulfophenyl Derivatives
Compounds like Disodium 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-1H-pyrazole-3-carboxylate (from FAO/WHO reports) feature sulfonate groups. These modifications:
tert-Butyl Carbamate Analogues
tert-Butyl pyrrolo[3,4-c]pyrazole carboxylates (e.g., CAS 398491-61-7) incorporate bulky tert-butyl carbamate groups. These are often used as protecting groups in peptide synthesis, offering:
- Hydrolysis Resistance : Greater resistance to acidic/basic hydrolysis compared to methyl esters.
- Crystallinity : Improved crystallinity aids in structural characterization via X-ray diffraction (commally analyzed using SHELX software) .
Comparative Data Table
Biological Activity
Methyl 4,5-dihydro-3H-pyrazole-3-carboxylate is a compound that has garnered attention due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
This compound is a pyrazole derivative characterized by its unique structural features. Its molecular formula is with a molecular weight of approximately 144.14 g/mol. The compound's structure allows it to interact with various biological targets, leading to significant pharmacological effects.
Biological Activities
This compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Similar pyrazole derivatives have shown effectiveness against various bacterial strains, indicating potential for use in treating infections .
- Anti-inflammatory Effects : Research suggests that pyrazole compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .
- Anticancer Properties : Studies have indicated that pyrazole derivatives can inhibit the growth of cancer cell lines, including MCF-7 and NCI-H460, with IC50 values in the low micromolar range .
- Analgesic and Anticonvulsant Effects : Some derivatives have demonstrated pain-relieving properties and may be effective in managing seizure disorders.
The mechanisms through which this compound exerts its effects are multifaceted:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as acetylcholinesterase, leading to increased levels of acetylcholine in the nervous system, which could enhance cognitive function and neuroprotection.
- Cell Signaling Modulation : It influences various signaling pathways, including the Nrf2 pathway, which is crucial for cellular defense against oxidative stress.
- Receptor Interaction : Pyrazole derivatives often interact with multiple protein receptors, affecting numerous biochemical pathways involved in inflammation and cancer progression.
Research Findings and Case Studies
Recent studies have provided insights into the biological activity of this compound:
| Study | Biological Activity | Cell Line/Model | IC50 Value |
|---|---|---|---|
| Anticancer | MCF-7 | 0.39 µM | |
| Antimicrobial | Bacillus subtilis | 6.25 µg/mL | |
| Anti-inflammatory | In vitro models | Varied |
Case Study: Anticancer Activity
In a notable study by Li et al., various pyrazole derivatives were tested against multiple cancer cell lines. This compound demonstrated significant cytotoxicity, particularly against MCF-7 cells with an IC50 value of 0.39 µM. This suggests a potent mechanism of action that warrants further investigation for potential therapeutic applications in oncology .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics due to its molecular weight and structure. However, comprehensive toxicological assessments are necessary to ensure safety for clinical applications.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for methyl 4,5-dihydro-3H-pyrazole-3-carboxylate, and how are reaction conditions optimized?
- The compound is typically synthesized via cyclocondensation reactions. For example, derivatives of pyrazole carboxylates are prepared using N,N-dimethylacetamide as a solvent, potassium carbonate as a base, and heating at 80°C for 10 hours. Purification often involves silica gel chromatography . Optimization includes adjusting reaction time, temperature, and stoichiometric ratios of reagents to maximize yield and minimize side products.
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- 1H-NMR and 13C-NMR are critical for confirming the structure and substitution pattern. IR spectroscopy identifies functional groups like carbonyl (C=O) and N-H stretches. LC-MS and high-resolution mass spectrometry (HRMS) validate molecular weight and purity. X-ray crystallography (using software like SHELXL ) resolves stereochemical ambiguities in crystalline derivatives .
Q. How does the methyl group at position 3 influence the compound’s reactivity and biological activity?
- The methyl group enhances steric hindrance, affecting regioselectivity in reactions such as alkylation or nucleophilic substitution. It also modulates electronic effects, altering hydrogen-bonding interactions in biological systems (e.g., enzyme inhibition) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in novel reactions?
- Density Functional Theory (DFT) calculates electron density maps and frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic or nucleophilic attacks. Molecular docking studies model interactions with biological targets (e.g., kinases) to guide drug design .
Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?
- Discrepancies in unit cell parameters or space group assignments can arise from twinning or disordered solvent molecules. Using SHELXL’s twin refinement tools and incorporating restraints for bond lengths/angles improves model accuracy. High-resolution synchrotron data may be required for challenging cases .
Q. How do solvent polarity and temperature affect the tautomeric equilibrium of this compound?
- Polar aprotic solvents (e.g., DMSO) stabilize the keto form via dipole interactions, while non-polar solvents favor enol tautomers. Variable-temperature NMR studies quantify equilibrium constants and activation energies for tautomer interconversion .
Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?
- Racemization during workup (e.g., acidic/basic conditions) must be controlled. Chiral HPLC or enzymatic resolution ensures enantiopurity. Continuous flow reactors improve reproducibility in large-scale syntheses by minimizing thermal gradients .
Methodological Considerations
- Data Contradiction Analysis : Cross-validate spectroscopic and crystallographic data with computational models to resolve ambiguities (e.g., distinguishing regioisomers) .
- Safety Protocols : Although toxicity data for this compound is limited, analogs like ethyl pyrazole carboxylates require handling in fume hoods with PPE (gloves, goggles) due to potential irritancy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
